

Application Notes and Protocols for JNJ-28610244 in Cell Culture

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Compound of Interest

Compound Name: JNJ 28610244

Cat. No.: B13442230

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Introduction

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin.[1] This receptor plays a crucial role in modulating inflammatory and immune responses, making it a significant target for therapeutic intervention in various diseases.[2] Activation of H4R has been shown to mediate a range of cellular responses, including chemotaxis, cytokine and chemokine production, and degranulation in immune cells such as mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[2][3] These application notes provide detailed protocols for utilizing JNJ-28610244 to study H4R-mediated effects in various in vitro cell culture systems.

Data Presentation

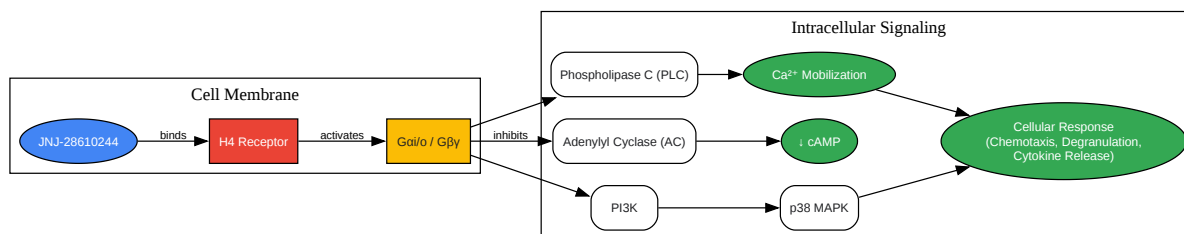
Quantitative Data Summary

The following table summarizes the key quantitative data for JNJ-28610244 and related compounds in various cell-based assays. This information is crucial for designing experiments and interpreting results.

Compound	Parameter	Cell Type	Assay	Value	Reference
JNJ-28610244	pKi	-	Receptor Binding	7.3	[1]
JNJ-28610244	pEC50	-	Functional Assay	7.0	[1]
JNJ-28610244	Concentration Range	Human Neutrophils	Inhibition of Degranulation	0.1 - 10 μ M	[4]
Histamine	EC50	Human Eosinophils	Chemotaxis	83 nM	[5][6]
Histamine	EC50	Human Eosinophils	Shape Change	19 nM	[6]
JNJ 7777120 (H4R Antagonist)	IC50	Human Eosinophils	Inhibition of Histamine-induced Chemotaxis	86 nM	[5][6]
JNJ 7777120 (H4R Antagonist)	IC50	Human Eosinophils	Inhibition of Histamine-induced Shape Change	0.3 μ M	[6]

Signaling Pathways and Experimental Workflow

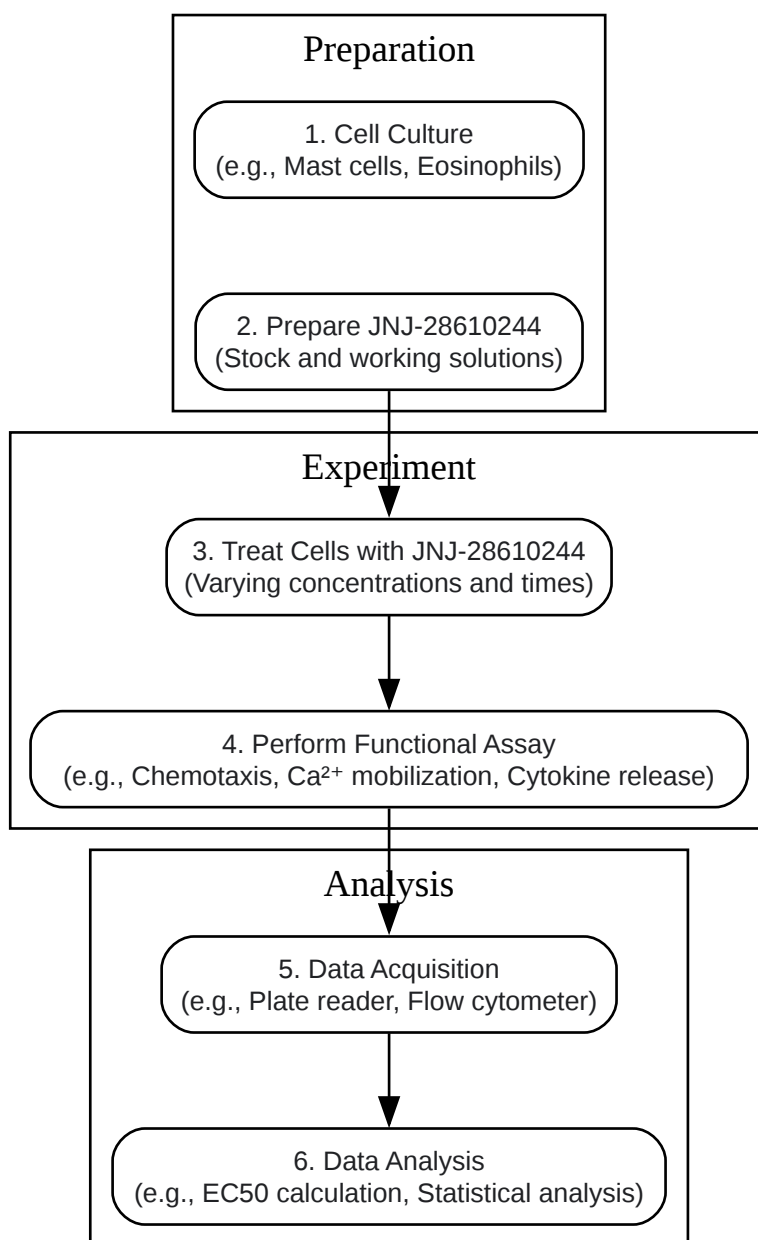
Activation of the histamine H4 receptor by an agonist like JNJ-28610244 initiates a cascade of intracellular signaling events. The specific pathway can vary depending on the cell type and the G protein to which the receptor is coupled.



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Caption: H4R Signaling Pathway.

A typical experimental workflow for studying the effects of JNJ-28610244 in cell culture involves several key steps, from cell preparation to data analysis.



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Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Eosinophil Chemotaxis Assay

This protocol is designed to assess the effect of JNJ-28610244 on the migration of eosinophils.

Materials:

- Human eosinophils (isolated from peripheral blood)
- RPMI 1640 medium supplemented with 10% FBS
- JNJ-28610244
- Chemotaxis chambers (e.g., Transwell inserts with 5 μm pore size)
- 24-well plates
- Calcein-AM (for cell labeling)
- Fluorescence plate reader

Procedure:

- Cell Preparation: Isolate human eosinophils from peripheral blood using a suitable method (e.g., negative selection with magnetic beads). Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1×10^6 cells/mL.
- Compound Preparation: Prepare a stock solution of JNJ-28610244 in DMSO. Further dilute the stock solution in assay medium to achieve the desired final concentrations (e.g., 1 nM to 10 μM).
- Assay Setup:
 - Add 600 μL of assay medium containing different concentrations of JNJ-28610244 to the lower wells of a 24-well plate. Use medium without the compound as a negative control.
 - Label the eosinophils with Calcein-AM according to the manufacturer's instructions.
 - Add 100 μL of the labeled eosinophil suspension (1×10^5 cells) to the upper chamber of the Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

- Data Acquisition:
 - After incubation, carefully remove the Transwell inserts.
 - Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Data Analysis: Calculate the percentage of migrated cells for each concentration of JNJ-28610244 relative to the total number of cells added. Determine the EC50 value by plotting the percentage of migration against the log concentration of JNJ-28610244.

Protocol 2: Mast Cell Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration in mast cells upon stimulation with JNJ-28610244.

Materials:

- Human mast cell line (e.g., LAD2 or HMC-1) or primary human mast cells
- Culture medium appropriate for the chosen cell line
- JNJ-28610244
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid (to prevent dye leakage)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with kinetic reading capabilities

Procedure:

- Cell Plating: Seed the mast cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS with HEPES.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Compound Preparation: Prepare a stock solution of JNJ-28610244 in DMSO. Prepare serial dilutions in HBSS with HEPES to achieve the desired final concentrations.
- Data Acquisition:
 - Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
 - Establish a stable baseline fluorescence reading for each well.
 - Inject the different concentrations of JNJ-28610244 into the wells.
 - Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of JNJ-28610244 and plot it against the log concentration to determine the EC50 value.

Protocol 3: Mast Cell Degranulation and Cytokine Release Assay

This protocol assesses the ability of JNJ-28610244 to induce the release of granular contents (e.g., β -hexosaminidase) and cytokines from mast cells.

Materials:

- Human mast cell line or primary mast cells

- Appropriate culture medium
- JNJ-28610244
- Tyrode's buffer (or other suitable buffer for degranulation)
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (for β -hexosaminidase assay)
- Triton X-100 (for cell lysis)
- ELISA kits for specific cytokines of interest (e.g., IL-6, TNF- α , IL-8)
- 96-well plates
- Spectrophotometer (for β -hexosaminidase assay)
- Plate reader for ELISA

Procedure:

- Cell Stimulation:
 - Wash the mast cells and resuspend them in Tyrode's buffer.
 - Aliquot the cells into a 96-well plate.
 - Add different concentrations of JNJ-28610244 to the wells and incubate at 37°C for 30-60 minutes for degranulation, or for longer periods (e.g., 6-24 hours) for cytokine release.
- Degranulation Assay (β -hexosaminidase release):
 - After the short incubation, centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant.
 - To measure the total β -hexosaminidase content, lyse the cells in a separate set of wells with Triton X-100.

- Add the supernatant and cell lysates to a new plate containing the p-nitrophenyl-N-acetyl- β -D-glucosaminide substrate.
- Incubate at 37°C until a yellow color develops.
- Stop the reaction and read the absorbance at 405 nm.
- Calculate the percentage of β -hexosaminidase release.
- Cytokine Release Assay:
 - After the longer incubation for cytokine release, centrifuge the plate and collect the supernatant.
 - Measure the concentration of specific cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: For degranulation, plot the percentage of release against the log concentration of JNJ-28610244 to determine the EC₅₀. For cytokine release, present the data as the concentration of each cytokine produced at different concentrations of the agonist.

Conclusion

JNJ-28610244 serves as a valuable pharmacological tool for investigating the role of the histamine H₄ receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for studying H₄R-mediated cellular responses in key immune cell types. Researchers can adapt these methods to their specific experimental needs to further elucidate the function of this important receptor and to explore its potential as a therapeutic target.

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